molecular formula C11H11FN2 B13679145 2-(3-Fluoro-5-methylphenyl)-5-methyl-1H-imidazole

2-(3-Fluoro-5-methylphenyl)-5-methyl-1H-imidazole

Cat. No.: B13679145
M. Wt: 190.22 g/mol
InChI Key: BPXHJBZRZAKWKB-UHFFFAOYSA-N
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Description

2-(3-Fluoro-5-methylphenyl)-5-methyl-1H-imidazole is a chemical compound that belongs to the class of imidazoles, which are heterocyclic compounds containing nitrogen atoms. This compound is characterized by the presence of a fluorine atom and a methyl group attached to the phenyl ring, as well as a methyl group attached to the imidazole ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoro-5-methylphenyl)-5-methyl-1H-imidazole typically involves the reaction of 3-fluoro-5-methylbenzaldehyde with a suitable imidazole precursor under specific reaction conditions. One common method involves the use of a condensation reaction, where the aldehyde group of 3-fluoro-5-methylbenzaldehyde reacts with the imidazole precursor in the presence of a catalyst, such as an acid or base, to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-5-methylphenyl)-5-methyl-1H-imidazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluorine atom and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or organometallic compounds can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while substitution reactions can produce a variety of substituted imidazole derivatives.

Scientific Research Applications

2-(3-Fluoro-5-methylphenyl)-5-methyl-1H-imidazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-5-methylphenyl)-5-methyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-5-methylphenylboronic acid: A related compound with similar structural features but different functional groups.

    3-Fluoro-5-methylphenylacetic acid: Another similar compound with a carboxylic acid group instead of an imidazole ring.

Uniqueness

2-(3-Fluoro-5-methylphenyl)-5-methyl-1H-imidazole is unique due to its specific combination of fluorine and methyl substituents on the phenyl ring and the presence of an imidazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C11H11FN2

Molecular Weight

190.22 g/mol

IUPAC Name

2-(3-fluoro-5-methylphenyl)-5-methyl-1H-imidazole

InChI

InChI=1S/C11H11FN2/c1-7-3-9(5-10(12)4-7)11-13-6-8(2)14-11/h3-6H,1-2H3,(H,13,14)

InChI Key

BPXHJBZRZAKWKB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)F)C2=NC=C(N2)C

Origin of Product

United States

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